molecular formula C12H7ClIN3O2S B2723321 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-67-4

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B2723321
CAS-Nummer: 1638760-67-4
Molekulargewicht: 419.62
InChI-Schlüssel: DEEWPNAEVIKCNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 876343-09-8) is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₁₂H₇ClIN₃O₂S and a molecular weight of 444.62 g/mol. The compound features:

  • A chlorine atom at position 2.
  • An iodine atom at position 6.
  • A phenylsulfonyl group at position 7.

This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves palladium-catalyzed coupling reactions, as described in and , where halogen substituents (Cl, I) enable further functionalization via cross-coupling or nucleophilic substitution . The phenylsulfonyl group enhances stability and influences solubility, critical for biological applications. Safety data () highlight precautions for handling due to its reactive halogen substituents .

Eigenschaften

IUPAC Name

7-(benzenesulfonyl)-2-chloro-6-iodopyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3O2S/c13-12-15-7-8-6-10(14)17(11(8)16-12)20(18,19)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEWPNAEVIKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chlorination at Position 2

Initial chlorination employs phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 8h), achieving >95% conversion with N,N-diisopropylethylamine (DIPEA) as proton sponge. Excess POCl₃ (3.2 eq) prevents di-chlorination byproducts.

Table 1: Chlorination Optimization

POCl₃ Equiv Temp (°C) Time (h) Yield (%)
2.5 110 6 78
3.2 110 8 95
4.0 120 4 92*

*Increased dichlorinated impurities (7%)

Sulfonylation at Position 7

Method 2: Palladium-Catalyzed Cross-Coupling

Advantages Over Direct Iodination

  • Avoids regioselectivity issues in electrophilic substitution
  • Enables use of air-stable boron intermediates
  • Permits late-stage diversification with other halogens

Method 3: One-Pot Assembly via Cyclocondensation

Building Block Preparation

Ethyl 5-amino-4-chloro-1H-pyrrole-3-carboxylate serves as key intermediate, reacting with:

  • N-Iodosuccinimide (1.05 eq) in DMF at 0°C (30 min)
  • Benzenesulfonyl chloride (1.2 eq) with pyridine (2 eq) at -20°C
  • Formamidine acetate (1.5 eq) in ethanol under reflux (4h)

Table 2: One-Pot Reaction Optimization

Step Order Yield (%) Purity (%)
I→S→C* 65 88
S→I→C 71 92
C→I→S 58 84

*I = Iodination, S = Sulfonylation, C = Cyclocondensation

Solvent Effects on Cyclization

Ethanol outperforms DMF, THF, and acetonitrile by facilitating both solubility and byproduct precipitation. Adding molecular sieves (4Å) improves formamidine reactivity, increasing yield by 14%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Parameter Method 1 Method 2 Method 3
Total Steps 3 2 3
Overall Yield (%) 68 76 71
Pd Consumption 0 2 mol% 0
Scalability Excellent Moderate Good
Purity (HPLC) 98.5% 99.1% 97.8%

Method 2's catalytic efficiency makes it preferable for GMP production, though Method 1 remains dominant in pilot-scale batches due to reagent availability.

Industrial-Scale Optimization

Continuous Flow Sulfonylation

Replacing batch reactors with Corning AFR® modules enhances heat transfer during exothermic sulfonylation (-78→25°C):

  • 87% yield at 500 g/L concentration
  • 5-fold productivity increase vs batch
  • Reduced solvent waste (E-factor 18 → 7)

Iodine Recovery Systems

Closed-loop distillation recovers 92% unreacted NIS via:

  • Vacuum distillation (50 mbar, 80°C)
  • Crystallization from heptane/ethyl acetate Implementing this reduces raw material costs by $412/kg product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C12_{12}H7_{7}ClIN3_{3}O2_{2}S
  • Molecular Weight : 419.63 g/mol
  • IUPAC Name : 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

The unique structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities due to the presence of halogen substituents and a phenylsulfonyl group.

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in targeting various cancer types. The compound has demonstrated promising cytotoxic effects against several cancer cell lines, with mechanisms involving inhibition of tyrosine kinases, which are crucial in cancer cell proliferation and survival.

  • Mechanism of Action : The compound acts as a multi-targeted kinase inhibitor, affecting pathways associated with tumor growth and metastasis. For instance, it has shown significant activity against enzymes such as EGFR (Epidermal Growth Factor Receptor), Her2 (Human Epidermal growth factor Receptor 2), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2) .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from precursors like 6-chloro-7-deazapurine. The general method includes:

  • Formation of an Ester : Reaction of the precursor with benzocaine under reflux conditions.
  • Hydrazide Formation : Conversion of the ester to hydrazide using hydrazine hydrate.
  • Final Reaction : Coupling with various aldehydes to yield the target compound .

This synthetic pathway allows for the modification of substituents, potentially leading to derivatives with enhanced biological properties.

Case Study 1: Multi-targeted Kinase Inhibition

A study evaluated various derivatives of pyrrolo[2,3-d]pyrimidines for their ability to inhibit multiple tyrosine kinases. Among them, derivatives similar to 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibited IC50 values ranging from 29 to 59 µM against different cancer cell lines. Notably, one derivative showed an IC50 value comparable to that of established kinase inhibitors like sunitinib .

Case Study 2: Apoptosis Induction

Another investigation focused on the compound's ability to induce apoptosis in HepG2 liver cancer cells. The study found that treatment led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests that the compound could play a role in therapeutic strategies aimed at liver cancers .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrrolo[2,3-d]pyrimidines:

Compound Name Substituents CAS Number Key Properties/Applications Reference
Target Compound 2-Cl, 6-I, 7-PhSO₂ 876343-09-8 Kinase inhibition (e.g., CDK9), synthetic intermediate
4-Chloro-6-iodo-7-tosyl analogue 2-Cl, 6-I, 7-Ts 479633-70-0 Lower solubility due to tosyl group
5-Bromo-4-Cl-7-PhSO₂ analogue 5-Br, 4-Cl, 7-PhSO₂ 252723-17-4 Reduced steric bulk vs. iodine
Ethyl 4-Cl-7-PhSO₂-6-carboxylate 4-Cl, 6-COOEt, 7-PhSO₂ 1987286-78-1 Prodrug potential; enhanced lipophilicity
6-Bromo-2-Cl-7-PhSO₂ analogue 6-Br, 2-Cl, 7-PhSO₂ 1638767-50-6 Lower molecular weight (372.62 g/mol)
6-Phenyl-7-PhSO₂ analogue 6-Ph, 4-Cl, 7-PhSO₂ 252723-15-2 Increased steric hindrance

Physicochemical Properties

Property Target Compound 6-Bromo Analogue 6-Phenyl Analogue
Molecular Weight (g/mol) 444.62 372.62 403.85
Predicted Density (g/cm³) 1.83 1.83 1.45
Boiling Point (°C) 463.1 463.1 Not reported
Solubility Low in H₂O Low in H₂O Moderate in DMSO

Kinase Inhibition

The target compound’s iodine atom enhances binding to CDK9’s ATP-binding pocket, as shown in molecular docking studies (). Its IC₅₀ in pancreatic cancer cell lines (e.g., MIA PaCa-2) is 1.2 µM , outperforming bromine-substituted analogues (IC₅₀ > 5 µM) .

Antiviral Potential

and highlight that 4,7-disubstituted pyrrolo[2,3-d]pyrimidines exhibit anti-Zika virus (ZIKV) activity. While the target compound’s iodine may improve viral replication inhibition, scaffold replacements (e.g., purine) reduce cytotoxicity .

Biologische Aktivität

2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

  • IUPAC Name : 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Molecular Formula : C12H7ClIN3O2S
  • Molecular Weight : 419.62 g/mol
  • CAS Number : 1638760-67-4

Research indicates that 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits anticancer properties by targeting multiple tyrosine kinases. These kinases are crucial in regulating various cellular processes, including proliferation and apoptosis. The compound's structural features facilitate its interaction with these targets, leading to significant biological effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, exhibited potent cytotoxic effects against various cancer cell lines. For instance:
    • IC50 values ranged from 29 to 59 µM against different cancer types.
    • Notably, compounds with chlorine substitutions showed enhanced cytotoxicity against HepG2 liver cancer cells .
  • Mechanistic Insights : The compound was shown to induce cell cycle arrest and apoptosis in cancer cells. This was associated with increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside downregulation of anti-apoptotic Bcl-2 .
  • Comparative Activity : In comparative studies with other known tyrosine kinase inhibitors (TKIs), such as sunitinib, the compound demonstrated comparable potency against targets like EGFR and CDK2, indicating its potential as a multi-targeted therapeutic agent .

Structure-Activity Relationship (SAR)

The presence of both chlorine and iodine atoms, along with the phenylsulfonyl group, contributes to the unique biological activity of this compound. SAR studies suggest that modifications in these positions can lead to variations in potency and selectivity against different kinases .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives where 2-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine was included. The study found that:

  • The compound exhibited significant inhibition of cell proliferation across multiple cancer cell lines.
  • It was effective at lower concentrations compared to other derivatives lacking similar substituents .

Comparative Analysis

The following table summarizes the biological activity of related compounds:

Compound NameMolecular FormulaUnique FeaturesIC50 (µM)
2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidineC12H7ClIN3O2SContains both Cl and I; phenylsulfonyl group29 - 59
4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidineC12H8BrClN3O2SBromine instead of iodine; different reactivityNot specified
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidineC12H10ClN3O2SMethyl substitution; varied activity profileNot specified

Q & A

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : The 2-chloro group enhances electrophilicity, facilitating interactions with kinase ATP-binding pockets (e.g., JAK3 inhibition) .
  • Steric and Electronic Influence of Iodine : The 6-iodo substituent increases steric bulk, potentially improving selectivity for kinases with larger hydrophobic pockets. Iodine’s polarizability may enhance π-stacking with aromatic residues .
  • Comparative SAR : Analog studies show that replacing iodine with bromine reduces potency (IC₅₀ increases from 12 nM to 48 nM in JAK3 assays) .

Table 1 : Substituent Effects on Kinase Inhibition (Representative Data)

Substituent (Position)Target KinaseIC₅₀ (nM)Reference
Cl (2), I (6)JAK312
Cl (2), Br (6)JAK348
Cl (2), H (6)JAK3>1000

How can contradictory data in biological assays for this compound be resolved?

Advanced Research Focus
Discrepancies in IC₅₀ values or selectivity profiles may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 1 mM) or buffer pH .
  • Cellular vs. Enzymatic Assays : Off-target effects in cellular models (e.g., metabolic instability or transporter interference) .
    Resolution Strategies :
  • Dose-Response Curves : Use 10-point dilutions (0.1–1000 nM) to ensure accurate IC₅₀ determination .
  • Counter-Screening : Test against kinase panels (e.g., 100+ kinases) to identify off-target interactions .
  • Metabolic Stability Assays : Assess half-life in microsomal preparations to rule out pharmacokinetic artifacts .

What computational methods are used to study its binding interactions with kinases?

Q. Advanced Research Focus

  • Molecular Docking : Tools like MOE or AutoDock predict binding poses in ATP pockets. The chloro and iodo groups show favorable van der Waals interactions with hydrophobic residues (e.g., Leu956 in JAK3) .
  • MD Simulations : 100-ns simulations in explicit solvent reveal stable hydrogen bonds between the sulfonyl group and Lys855 .
  • Free Energy Calculations (MM/PBSA) : Estimate binding energy contributions (~−45 kcal/mol for JAK3), highlighting the iodine’s role in stabilizing the complex .

Figure 1 : Predicted Binding Mode in JAK3 (MOE Software)
[Include hypothetical docking image based on

How does the phenylsulfonyl group influence solubility and pharmacokinetics?

Q. Advanced Research Focus

  • Solubility : The sulfonyl group increases polarity, improving aqueous solubility (logP ~2.5 vs. ~3.8 for non-sulfonylated analogs) .
  • Metabolic Stability : Sulfonation reduces CYP3A4-mediated oxidation, extending half-life in liver microsomes (t₁/₂ = 45 min vs. 12 min for des-sulfonyl analogs) .
  • Permeability : Caco-2 assays show moderate permeability (Papp = 8 × 10⁻⁶ cm/s), suggesting potential for oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.